BenchChemオンラインストアへようこそ!

n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]benzamide

medicinal chemistry kinase inhibitor structure-activity relationship

N-[2-(1H-Pyrazol-4-yl)-1H-indol-5-yl]benzamide (CAS 827318-33-2) is a synthetic heterocyclic compound integrating a 1H-pyrazole substituent at the indole 2-position and a benzamide group at the 5-position. With a molecular formula of C₁₈H₁₄N₄O and a molecular weight of 302.33 g/mol, this compound belongs to the pyrazolyl-indole derivative class broadly claimed as protein kinase inhibitors in the patent family WO2005005414 / US20050032869.

Molecular Formula C18H14N4O
Molecular Weight 302.3 g/mol
CAS No. 827318-33-2
Cat. No. B14207495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]benzamide
CAS827318-33-2
Molecular FormulaC18H14N4O
Molecular Weight302.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=C3)C4=CNN=C4
InChIInChI=1S/C18H14N4O/c23-18(12-4-2-1-3-5-12)21-15-6-7-16-13(8-15)9-17(22-16)14-10-19-20-11-14/h1-11,22H,(H,19,20)(H,21,23)
InChIKeyWJRYIAHOPJZFMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(1H-Pyrazol-4-yl)-1H-indol-5-yl]benzamide (CAS 827318-33-2) – Procurement-Relevant Identity for a Pyrazolyl-Indole Kinase Inhibitor Building Block


N-[2-(1H-Pyrazol-4-yl)-1H-indol-5-yl]benzamide (CAS 827318-33-2) is a synthetic heterocyclic compound integrating a 1H-pyrazole substituent at the indole 2-position and a benzamide group at the 5-position . With a molecular formula of C₁₈H₁₄N₄O and a molecular weight of 302.33 g/mol, this compound belongs to the pyrazolyl-indole derivative class broadly claimed as protein kinase inhibitors in the patent family WO2005005414 / US20050032869 [1]. The compound serves as a research tool and building block for kinase-focused medicinal chemistry programs, particularly those exploring substitution-dependent selectivity across the kinome.

Why Generic Substitution with N-[2-(1H-Pyrazol-4-yl)-1H-indol-5-yl]benzamide Analogs Fails – Structural Determinants of Kinase Inhibition


Within the pyrazolyl-indole benzamide family, even subtle changes to the N-acyl substituent alter molecular weight by up to 48 Da (from 268.31 to 316.36 g/mol) and introduce meaningfully different steric, electronic, and lipophilic properties . The benzamide group of the target compound (CAS 827318-33-2) presents a planar aromatic system capable of π-stacking interactions within kinase ATP-binding pockets, whereas the butyramide analog (CAS 827318-30-9) bears a flexible aliphatic chain and the 2-phenylacetamide analog (CAS 827318-36-5) extends by one methylene unit, altering both conformation and binding geometry [1]. Consequently, substitution of one analog for another without experimental validation risks loss of potency, altered kinase selectivity, or incompatible physicochemical properties for a given biochemical assay.

Quantitative Differentiation Evidence for N-[2-(1H-Pyrazol-4-yl)-1H-indol-5-yl]benzamide Versus Closest Analogs


Benzamide Substitution Distinguishes Target Compound from Its Butyramide Analog via Molecular Weight and Predicted Lipophilicity

The benzamide derivative (CAS 827318-33-2) possesses a molecular weight of 302.33 g/mol, which is 34.02 Da heavier than its closest butyramide analog (CAS 827318-30-9, MW 268.31) and 14.03 Da lighter than the 2-phenylacetamide analog (CAS 827318-36-5, MW 316.36) . The benzamide moiety introduces a phenyl ring that increases predicted lipophilicity (AlogP ~3.1 by fragment-based estimation) relative to the butyramide analog (AlogP ~2.2) while maintaining a more compact amide geometry than the phenylacetamide analog (AlogP ~3.6) [1]. These differences directly influence protein binding, membrane permeability, and assay compatibility in kinase inhibition studies.

medicinal chemistry kinase inhibitor structure-activity relationship

Class-Level Kinase Selectivity: Pyrazolyl-Indole Scaffold Shows ITK Selectivity Over IRK, CDK2, GSK3β, and PKA

Pyrazolyl-indole derivatives of the same structural class as the target compound have been demonstrated to selectively inhibit interleukin-2 inducible T-cell kinase (ITK) over insulin receptor kinase (IRK), cyclin-dependent kinase 2 (CDK2), glycogen synthase kinase 3β (GSK3β), and protein kinase A (PKA) [1]. The (4 or 5-aryl)pyrazolyl-indole scaffold was designed using molecular modeling and validated in vitro, establishing a precedent that the 2-(pyrazolyl)-indole core shared by the target compound is a privileged scaffold for achieving kinase selectivity [2]. The target compound's substitution pattern (pyrazol-4-yl at indole-2; benzamide at indole-5) positions it within this selective kinase inhibitor scaffold space.

immunology kinase selectivity ITK inhibitor

Purity Advantage: NLT 98% Purity Specification Provides Reproducible Assay Performance Over Lower-Grade Analogs

N-[2-(1H-Pyrazol-4-yl)-1H-indol-5-yl]benzamide (CAS 827318-33-2) is commercially supplied with a purity specification of NLT 98% . By comparison, the closest phenylacetamide analog (CAS 827318-36-5) is available at a standard purity of 97% from at least one major supplier . A 1–2% purity differential may appear modest, but for kinase assays operating at low micromolar concentrations, even 1% of a structurally related impurity can produce significant off-target inhibition or fluorescent interference, compromising dose-response curve quality and IC₅₀ reproducibility. The NLT 98% specification reduces the probability that an observed biological signal originates from a co-purified contaminant rather than the intended compound.

chemical procurement assay reproducibility purity specification

Patent-Cited Scaffold: Structural Representation in the Generic Formula (I) of WO2005005414 Confirms Designed Kinase Inhibitor Intent

The target compound falls within the generic formula (I) of patent family WO2005005414 / EP1648884, which explicitly claims pyrazolyl-indole derivatives as kinase inhibitors useful for treating diseases associated with disregulated protein kinase activity, including cancer, cell proliferative disorders, and Alzheimer's disease [1]. The patent specifically defines substitution at the indole 5-position (R group) as including carboxamide (–CONR'R'') and the indole 2-position as bearing a pyrazole ring, both structural features present in the target compound [2]. This means the compound was intentionally designed as part of a kinase inhibitor program rather than being a random heterocyclic building block.

intellectual property kinase inhibitor patent protection

Recommended Research and Procurement Scenarios for N-[2-(1H-Pyrazol-4-yl)-1H-indol-5-yl]benzamide (CAS 827318-33-2)


ITK-Selective Kinase Inhibitor Probe Development

Based on class-level selectivity data for the pyrazolyl-indole scaffold [1], this compound is an appropriate starting point for synthesizing focused libraries targeting ITK or related Tec family kinases. The benzamide substitution provides a distinct physicochemical profile (MW 302.33, moderate lipophilicity) suitable for lead-like chemical space exploration.

Structure-Activity Relationship (SAR) Studies for Kinase Subtype Selectivity

The availability of closely related analogs (butyramide, phenylacetamide, urea derivatives) within the same CAS series (827318-30-9 to 827318-41-2) enables systematic SAR studies where the benzamide analog serves as a central reference point. The NLT 98% purity specification ensures that observed SAR trends are attributable to structural changes rather than batch-to-batch variability.

Medicinal Chemistry Hit-to-Lead Programs Requiring ATP-Competitive Kinase Scaffolds

The compound's patent-backed design as a kinase inhibitor [2] supports its use in hit-to-lead programs where a pre-validated ATP-competitive scaffold is required. Researchers can leverage the existing patent literature to anticipate possible selectivity liabilities and design appropriate counter-screening panels.

Biochemical Assay Development and Kinase Panel Screening

The purity specification (NLT 98%) combined with the compound's structural features makes it suitable for developing and validating kinase activity assays. Its intermediate molecular weight and balanced lipophilicity (est. AlogP ~3.1) facilitate solubility in standard DMSO-based assay conditions at concentrations up to 10 mM.

Quote Request

Request a Quote for n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.